Lipophilicity Shift vs. Non-Brominated Parent
The target compound differs from the non‑brominated parent 1′-methylspiro[indoline‑3,3′-pyrrolidin]‑2‑one (coerulescine, CAS 66859‑18‑5) by the presence of a bromine atom at the indoline 6‑position. This substitution increases the molecular weight from 202.25 g mol⁻¹ to 281.15 g mol⁻¹ (+78.90 g mol⁻¹) [1]. Although an experimentally measured LogP value is not publicly available for the target compound, the addition of an aromatic bromine atom typically raises LogP by 0.7–1.0 units relative to the non‑halogenated congener (class‑level inference based on well‑established Hansch π constants for aromatic bromine) [2]. Coerulescine has a computed XlogP of 0.80 [1]; the target compound is therefore predicted to exhibit an XlogP in the range of ~1.5–2.0, indicating significantly higher lipophilicity.
ΔMW = +78.90 g mol⁻¹
| Evidence Dimension | Molecular weight and predicted LogP |
|---|---|
| Target Compound Data | MW = 281.15 g mol⁻¹; predicted XlogP ~1.5–2.0 |
| Comparator Or Baseline | Coerulescine: MW = 202.25 g mol⁻¹; computed XlogP = 0.80 |
| Quantified Difference | ΔMW = +78.90 g mol⁻¹; estimated ΔLogP ≈ +0.7 to +1.0 |
| Conditions | Computed/estimated values; coerulescine data from Plantaedb (admetSAR 2) |
Why This Matters
Increased lipophilicity directly affects membrane permeability, blood–brain barrier penetration, and non‑specific protein binding, making the target compound a differentiated tool for probing lipophilicity‑dependent pharmacology.
- [1] Plantaedb, 1′-Methylspiro[indoline-3,3′-pyrrolidin]-2-one (Coerulescine) Properties. Available at: https://plantaedb.com/compounds/1-methylspiroindoline-33-pyrrolidin-2-one (Accessed 2026-02-17). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. (π(Br) ≈ 0.86 for aromatic substitution). View Source
